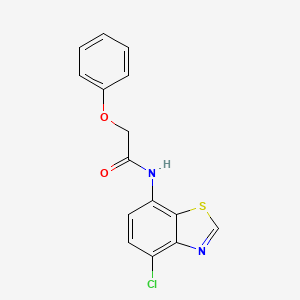

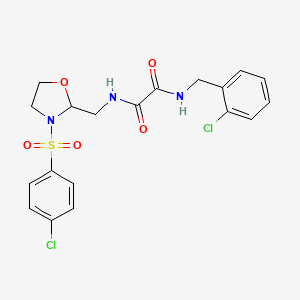

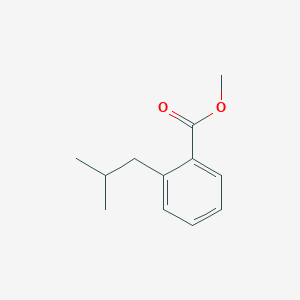

4-isopropoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthetic Methodologies and Chemical Reactivity

One aspect of research involves developing synthetic methodologies for constructing complex molecules. For example, the Rhodium-catalyzed oxidative coupling between primary and secondary benzamides and alkynes highlights a method for synthesizing polycyclic amides, including isoquinolones, via oxidative ortho C-H activation (Song et al., 2010). This technique could theoretically be applied to synthesize derivatives of 4-isopropoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, offering pathways for generating novel compounds with potential biological activities.

Biological Activities and Potential Therapeutic Applications

Research into the regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide by Batalha et al. (2019) explores the chemical properties of 4-oxoquinoline derivatives, which are known for their antibacterial and antiviral pharmacological activities (Batalha et al., 2019). This study underscores the relevance of structural modifications on biological activity, suggesting that alterations to the this compound structure could yield compounds with significant therapeutic potential.

Drug Discovery and Development

In the context of drug discovery, novel 4-oxoquinazoline-based N-hydroxypropenamides have been investigated for their histone deacetylase (HDAC) inhibitory activity, showing potent cytotoxicity against various human cancer cell lines (Anh et al., 2021). This research highlights the utility of 4-oxo derivatives in designing inhibitors with specific biological targets, potentially guiding the development of derivatives of this compound for cancer therapy.

Chemical Synthesis and Material Science

Furthermore, the synthesis and cytotoxic activity of 7-oxo-7H-dibenz[f,ij]isoquinoline derivatives as documented by Bu et al. (2001) provide an example of how specific structural motifs within chemical entities like this compound can be leveraged to design compounds with potent biological effects (Bu et al., 2001). This research could inspire further exploration into the anticancer potential of similar compounds.

作用機序

Target of Action

The primary target of 4-isopropoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is phosphodiesterase III A (PDE3A) . PDE3A is an enzyme that plays a crucial role in cellular signaling by breaking down cyclic adenosine monophosphate (cAMP), a messenger molecule that transfers the effects of hormones like glucagon and adrenaline.

Mode of Action

This compound acts as a potent inhibitor of PDE3A . By inhibiting PDE3A, it prevents the breakdown of cAMP, thereby increasing the concentration of cAMP within the cell. This leads to a series of intracellular events, including the activation of cAMP-dependent protein kinase, which influences various cellular responses such as platelet aggregation and smooth muscle contraction.

Biochemical Pathways

The increase in cAMP levels affects several biochemical pathways. One of the most significant is the cAMP-dependent pathway , where elevated cAMP activates protein kinase A (PKA). PKA then phosphorylates multiple targets, leading to various downstream effects such as relaxation of smooth muscles and inhibition of platelet aggregation .

Pharmacokinetics

The compound’s bioavailability would be influenced by factors such as its solubility and stability, which according to the ChemicalBook, it is slightly soluble in DMSO and methanol when heated .

Result of Action

The inhibition of PDE3A by this compound leads to antimitogenic, antithrombotic, vasodilatory, and cardiotonic effects in vivo . These effects are primarily due to the increased levels of cAMP, leading to smooth muscle relaxation (vasodilation), inhibition of platelet aggregation (antithrombotic effect), and increased heart contractility (cardiotonic effect).

Action Environment

Environmental factors such as temperature and light can influence the compound’s action, efficacy, and stability. For instance, the compound is light-sensitive and should be stored in an amber vial in a -20°C freezer . These conditions help maintain the compound’s stability and ensure its efficacy when used.

生化学分析

Biochemical Properties

The biochemical properties of 4-isopropoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide are not fully understood yet. It is known that the compound has interesting pharmaceutical and biological activities, making it valuable in drug research and development .

Cellular Effects

The cellular effects of this compound are still under investigation. It is suggested that the compound has antimitogenic, antithrombotic, vasodilatory, and cardiotonic properties in vivo .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully elucidated. It is suggested that the compound may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-4-propan-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-12(2)24-16-7-3-13(4-8-16)19(23)20-15-6-9-17-14(11-15)5-10-18(22)21-17/h3-4,6-9,11-12H,5,10H2,1-2H3,(H,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMTDQUVZMDBIPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

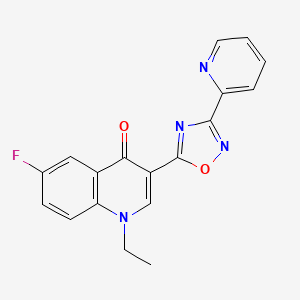

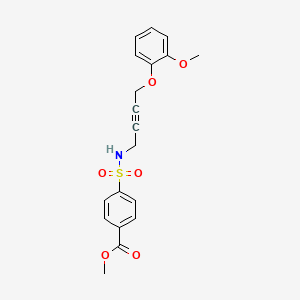

![methyl 3-((8-fluoro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2939588.png)

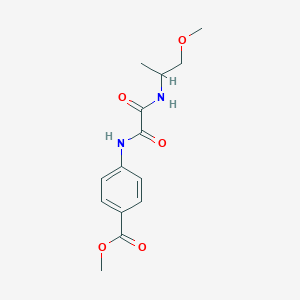

![2-Amino-2-(3-ethyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2939590.png)

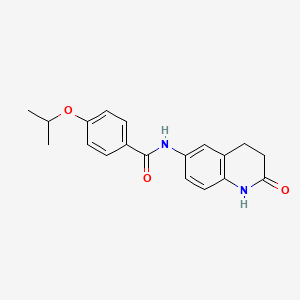

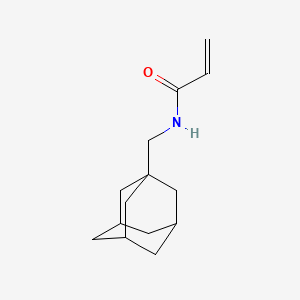

![2-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2939598.png)

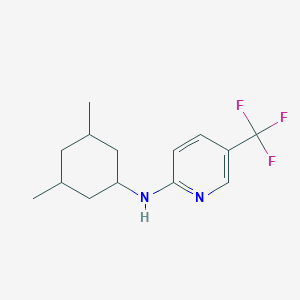

![3-[3-(4-fluorophenoxy)phenyl]-N-(2,2,2-trifluoroethyl)propanamide](/img/structure/B2939604.png)

![(2S,5R)-3-((1H-1,2,3-triazol-1-yl)methyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 4,4-dioxide](/img/structure/B2939607.png)